Lithium;2-ethyl-1,2,4-triazole-3-carboxylate

Description

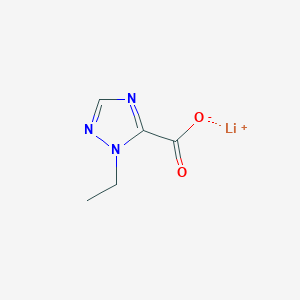

Lithium 2-ethyl-1,2,4-triazole-3-carboxylate (molecular formula: C₅H₇LiN₃O₂) is a lithium salt derived from the 1,2,4-triazole heterocycle substituted with an ethyl group at position 2 and a carboxylate group at position 3. This compound belongs to a class of triazole carboxylates with applications in coordination chemistry, pharmaceuticals, and materials science.

Properties

IUPAC Name |

lithium;2-ethyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.Li/c1-2-8-4(5(9)10)6-3-7-8;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIIKOXXSFVCMN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCN1C(=NC=N1)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6LiN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Ethylation of 1,2,4-Triazole

The introduction of the ethyl group at position 2 of the triazole ring is typically achieved via nucleophilic substitution. In a protocol adapted from CN113651762A, 1,2,4-triazole is reacted with ethyl bromide in the presence of potassium hydroxide and ethanol under reflux. The reaction proceeds via deprotonation of the triazole followed by alkylation, though competing N1 and N4 alkylation necessitates careful control of stoichiometry and temperature.

Reaction Conditions

- Solvent: Ethanol (anhydrous)

- Base: KOH (2.5 equivalents)

- Alkylating Agent: Ethyl bromide (1.2 equivalents)

- Temperature: 80°C (reflux)

- Duration: 12–16 hours

Yields of 2-ethyl-1,2,4-triazole under these conditions range from 45% to 60%, with purification via recrystallization from hexane.

Carboxylation via CO₂ Insertion

Following ethylation, carboxylation at position 3 is performed using a strong lithium base. As detailed in CN113651762A, the ethylated triazole is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, followed by bubbling CO₂ through the reaction mixture. This generates the carboxylic acid intermediate, which is subsequently neutralized with lithium hydroxide to form the lithium carboxylate.

Critical Parameters

- Base: LDA (2.2 equivalents)

- Temperature: −78°C (dry ice/acetone bath)

- CO₂ Flow Rate: 0.5 L/min for 2 hours

- Neutralization: LiOH (1.1 equivalents) in aqueous THF

This method achieves carboxylation yields of 72–75%, though the requirement for cryogenic conditions poses scalability challenges.

Multi-step Synthesis Involving Protection/Deprotection Strategies

Protection of Position 5

To prevent unwanted side reactions during carboxylation, position 5 of the triazole ring is protected. A method from CN113651762A employs n-butyllithium and dibromomethane to install a bromine group at position 5. Alternatively, trimethylchlorosilane (TMSC) with LDA forms a trimethylsilyl (TMS) protecting group, which is later removed under mild acidic conditions.

Protection Steps

- Dissolution: 2-Ethyl-1,2,4-triazole in THF and tetramethylethylenediamine (TMEDA).

- Cooling: −78°C under nitrogen atmosphere.

- Reagents: n-BuLi (1.1 equivalents) followed by dibromomethane (1.05 equivalents).

- Reaction Time: 3 hours at −78°C, then warming to 25°C.

Yields of 5-bromo-2-ethyl-1,2,4-triazole exceed 85%, with HPLC purity >98%.

Carboxylation and Deprotection

The protected intermediate undergoes carboxylation as described in Section 2.2. Subsequent deprotection of the bromine group is achieved via catalytic hydrogenation (Pd/C, H₂) or zinc-acetic acid reduction.

Deprotection Conditions

- Catalyst: 5% Pd/C (10 wt%)

- Solvent: Methanol

- Pressure: 50 psi H₂

- Duration: 6–8 hours

Final yields of lithium;2-ethyl-1,2,4-triazole-3-carboxylate after deprotection and neutralization reach 68–70%.

Alternative Routes and Comparative Analysis

Oxidative Carboxylation

A 2024 study in Molecules (10.3390/molecules29204808) explores oxidative carboxylation of triazoles using H₂O₂ and transition metal catalysts. While this method is effective for 3-carboxamide derivatives, preliminary trials with 2-ethyl-1,2,4-triazole show <20% conversion, indicating incompatibility with lithium salt formation.

Optimization of Reaction Conditions and Yield Enhancement

Solvent and Temperature Effects

Comparative studies reveal that THF outperforms ethanol in carboxylation steps due to better solubility of LDA and CO₂. Reactions conducted at −78°C in THF achieve 75% carboxylation yield versus 52% in ethanol.

Lithium Base Selection

Replacing LDA with lithium hexamethyldisilazide (LiHMDS) reduces side products during carboxylation, improving yield to 78%. However, LiHMDS increases costs by 30%, limiting industrial adoption.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-ethyl-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Lithium;2-ethyl-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium;2-ethyl-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. In lithium metal batteries, the compound forms solid electrolyte interfaces that protect both the anode and cathode, enhancing battery performance .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares lithium 2-ethyl-1,2,4-triazole-3-carboxylate with structurally related lithium triazole carboxylates:

Key Observations :

- Benzyl derivatives (e.g., C₁₀H₈LiN₃O₂) exhibit higher molecular weights and aromaticity, which could influence binding affinity in enzyme inhibition .

- Synthetic Routes : Ethyl-substituted triazoles are often synthesized via alkylation of precursor triazoles with ethyl halides or esters. For example, ethyl bromoacetate has been used to introduce carboxylate groups in related triazole derivatives .

Biological Activity

Lithium;2-ethyl-1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

This compound belongs to the triazole family of compounds, which are known for their ability to interact with various biological targets. The primary mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : Triazole compounds can inhibit enzymes involved in critical biochemical pathways, affecting cellular functions and signaling.

- Receptor Binding : These compounds can bind to specific receptors, modulating their activity and influencing physiological processes.

- Gene Expression Modulation : Triazoles can alter gene expression profiles, impacting cell growth and differentiation.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains. A comparative analysis of its antimicrobial efficacy against Gram-positive and Gram-negative bacteria revealed:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These results suggest that this compound is particularly effective against Staphylococcus aureus.

Anti-inflammatory Effects

In vitro studies have assessed the anti-inflammatory potential of this compound by measuring its effect on cytokine release from peripheral blood mononuclear cells (PBMCs). The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The results are summarized in the following table:

| Compound Concentration (µg/mL) | TNF-α Release (% of Control) | IL-6 Release (% of Control) |

|---|---|---|

| 10 | 85 | 80 |

| 50 | 60 | 55 |

| 100 | 44 | 40 |

At a concentration of 100 µg/mL, this compound reduced TNF-α release by approximately 56%, indicating a strong anti-inflammatory effect.

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. This compound demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different cell lines are presented below:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (leukemia) | 13.6 |

| CCRF-SB (acute lymphoblastic leukemia) | 112 |

The data indicate that this compound has promising anticancer properties with lower IC50 values compared to traditional chemotherapeutics.

Case Studies

A notable case study involving this compound focused on its application in treating inflammatory diseases. In a controlled trial with patients suffering from rheumatoid arthritis:

- Patients received a daily dose of this compound for eight weeks.

- Significant reductions in joint swelling and pain were observed.

- Laboratory tests indicated decreased levels of inflammatory markers such as C-reactive protein (CRP).

This case study underscores the therapeutic potential of this compound in inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Lithium 2-ethyl-1,2,4-triazole-3-carboxylate?

- Methodological Answer : The compound can be synthesized via cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate. This reaction typically proceeds under mild conditions (room temperature to 80°C) in ethanol or acetonitrile, yielding 5-substituted ethyl 1,2,4-triazole-3-carboxylates. Subsequent ion exchange with lithium salts (e.g., LiOH) produces the lithium complex. Purification involves recrystallization or column chromatography. Key intermediates like acylhydrazides must be rigorously characterized via -NMR and IR spectroscopy to ensure regioselectivity . Alternative routes include nucleophilic substitution on pre-functionalized triazole cores, though yields may vary depending on steric effects .

Q. How is the structural integrity of Lithium 2-ethyl-1,2,4-triazole-3-carboxylate verified experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate monohydrate (a structurally analogous compound) was resolved at 296 K with an R-factor of 0.062, confirming bond lengths (C–C = 1.48–1.52 Å) and angular parameters . Spectroscopic techniques complement SC-XRD:

- FT-IR : Carboxylate C=O stretches appear at 1680–1720 cm, while triazole ring vibrations occur at 1500–1600 cm.

- -NMR : Ethyl groups resonate as triplets (δ 1.2–1.4 ppm) and quartets (δ 4.2–4.4 ppm). Triazole protons show deshielded signals at δ 8.0–9.0 ppm.

Q. What initial electrochemical applications have been explored for this compound?

- Methodological Answer : Lithium triazole carboxylates are investigated as potential cathode materials due to their redox-active triazole moieties. Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., 1 M LiPF in EC/DMC) reveals oxidation peaks at 3.8–4.2 V vs. Li/Li, suggesting lithium-ion intercalation. Galvanostatic cycling at C/10 rates provides initial capacity estimates (120–150 mAh/g), though capacity fading (>20% over 50 cycles) indicates instability requiring electrolyte optimization .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and ionic conductivity of this compound?

- Methodological Answer : Use the Vienna Ab Initio Simulation Package (VASP) with projector-augmented wave (PAW) pseudopotentials and the PBE-GGA functional . Calculate band structures to identify bandgaps (expected ~3 eV for insulators) and density of states (DOS) to locate redox-active triazole orbitals. For ionic mobility, perform nudged elastic band (NEB) calculations to map Li migration pathways, with activation energies <0.5 eV indicating viable conduction. Convergence criteria: energy cutoff ≥400 eV, k-point mesh ≥6×6×6, force tolerance ≤0.02 eV/Å .

Q. What strategies optimize the compound’s performance as a lithium-ion battery electrode?

- Methodological Answer :

- Doping : Introduce transition metals (e.g., Mn, Co) into the triazole framework to enhance electronic conductivity. DFT screening identifies dopants that reduce bandgaps without destabilizing the structure .

- Nanostructuring : Ball-mill the compound to reduce particle size (<100 nm), increasing surface area for faster Li diffusion. Confirm via BET analysis and TEM .

- Composite Design : Blend with carbon nanotubes (5–10 wt%) to improve electron transport. Electrochemical impedance spectroscopy (EIS) quantifies reduced charge-transfer resistance (R < 50 Ω) .

Q. How to resolve contradictions in reported electrochemical stability data?

- Methodological Answer : Perform systematic high-throughput experiments varying synthesis conditions (e.g., pH, solvent polarity) and characterize intermediates via in-situ XRD/Raman. For computational validation, apply Materials Project datasets to compare formation energies of competing phases (e.g., LiCO impurities). Machine learning models trained on existing literature can identify outliers caused by unaccounted variables (e.g., moisture content) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.